N1‑Substituent Regioisomerism: 3‑Methoxy vs. 4‑Methoxy Phenyl at the Pyrrolidine Nitrogen
The target compound bears a 3‑methoxyphenyl group at N1, whereas the most commonly catalogued analog—N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS not available; EVT‑4131052)—carries a 4‑methoxyphenyl substituent . In related 5-oxopyrrolidine-3-carboxamide CCR5 antagonist series, moving a substituent from the 3‑ to 4‑position on the central phenyl ring consistently modulated potency by over 30‑fold (e.g., IC50 57 nM for 3,4‑dichloro vs. substantially weaker activity for 4‑monosubstituted analogs) [1]. Although direct comparative biochemical data for this exact regioisomeric pair are not publicly available, the documented sensitivity of this scaffold to aryl substitution pattern means that the 3‑methoxy isomer cannot be assumed equipotent to its 4‑methoxy counterpart in any given assay. Researchers requiring the 3‑methoxy regioisomer for SAR exploration must procure the specific compound rather than substituting the more readily available 4‑methoxy variant.
| Evidence Dimension | Positional isomerism (3‑OCH3 vs. 4‑OCH3) effect on target binding |
|---|---|
| Target Compound Data | 3‑OCH3 substitution at N1‑phenyl; no target‑specific quantitative IC50 publicly available for this exact compound |
| Comparator Or Baseline | N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide; no publicly available quantitative IC50 |
| Quantified Difference | In the cognate CCR5 series, 3,4‑dichloro substitution improved potency ~33‑fold vs. unsubstituted (IC50 57 nM vs. 1900 nM); regioisomeric effects in this scaffold frequently exceed 10‑fold |
| Conditions | Scaffold‑level SAR derived from CCR5 radioligand binding assay ([125I]RANTES competition, CCR5‑CHO cells) |
Why This Matters
For medicinal chemistry teams building SAR tables, substitution of a 4‑methoxy analog for the 3‑methoxy compound can introduce a >10‑fold potency error, undermining quantitative SAR models and lead optimization decisions.
- [1] Imamura, S. et al. (2004). CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chemical and Pharmaceutical Bulletin, 52(1), 63–73. DOI: 10.1248/cpb.52.63. IC50 values for compounds 10i (57 nM), 11b (50 nM), and lead 1 (1900 nM). View Source
